Cas no 123770-61-6 (5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde)

5-(Propan-2-yl)-1,2-oxazole-3-carbaldehyde is a heterocyclic aldehyde featuring an isoxazole core with an isopropyl substituent at the 5-position and a formyl group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive aldehyde functionality, which enables further derivatization through condensation, reduction, or nucleophilic addition reactions. The isoxazole ring provides stability and potential bioactivity, making it a valuable intermediate for the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its structural features allow for selective modifications, facilitating the synthesis of complex molecules with tailored properties. The compound is typically handled under controlled conditions due to its sensitivity.
5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde structure
123770-61-6 structure
Product Name:5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde
CAS No:123770-61-6
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD15976382
CID:5167571
PubChem ID:14439322
Update Time:2026-03-04

5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-isopropylisoxazole-3-carbaldehyde
    • 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde
    • 5-propan-2-yl-1,2-oxazole-3-carbaldehyde
    • 5-i-propylisoxazole-3-carbaldehyde
    • 5-i-propyl-isoxazole-3-carbaldehyde
    • 5-isopropylisoxazole-3-carboxaldehyde
    • STL584289
    • Z1255421480
    • 3-Isoxazolecarboxaldehyde, 5-(1-methylethyl)-
    • MDL: MFCD15976382
    • Inchi: 1S/C7H9NO2/c1-5(2)7-3-6(4-9)8-10-7/h3-5H,1-2H3
    • InChI Key: BLRJQHGOMRISFN-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C=O)=N1)C(C)C

Computed Properties

  • Exact Mass: 139.063328530g/mol
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.1

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5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde Suppliers

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(CAS:123770-61-6)5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde
Order Number:A1042223
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:12
Price ($):1282.0
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Additional information on 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde

Introduction to 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde (CAS No: 123770-61-6)

5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 123770-61-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in medicinal chemistry and synthetic methodologies. The compound's molecular structure consists of an oxazole ring substituted with a propan-2-yl group at the 5-position and a formyl group at the 3-position, making it a versatile intermediate for further functionalization.

The oxazole core is a prominent scaffold in natural products and pharmacologically active molecules, contributing to its biological relevance. The presence of the aldehyde functionality enhances its reactivity, enabling participation in various chemical transformations such as condensation reactions, nucleophilic additions, and cyclizations. These properties make 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of oxazole derivatives. The structural motif of oxazole is known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. Researchers have been investigating how modifications at different positions of the oxazole ring can modulate its biological profile. The compound 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde represents an interesting case study in this context, as its aldehyde group provides a site for further derivatization to explore new pharmacophores.

One of the most compelling aspects of 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde is its utility in constructing more intricate scaffolds through cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings can be employed to introduce various aryl or vinyl groups at the 5-position of the oxazole ring. These modifications have been shown to enhance binding affinity to biological targets, making them crucial for drug discovery efforts.

Furthermore, the aldehyde functionality in 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde allows for condensation with secondary amines to form Schiff bases. These derivatives have been extensively studied for their potential applications in coordination chemistry and as precursors to metal complexes with catalytic or photophysical properties. The propan-2-yl side chain also introduces steric and electronic tunability, enabling fine-tuning of the compound's reactivity and biological activity.

The synthesis of 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the formation of the oxazole ring via cyclocondensation reactions followed by selective functionalization at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

Recent studies have highlighted the role of 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde as a key intermediate in the development of novel antimicrobial agents. The oxazole scaffold is known to interact with bacterial enzymes and cell wall components, leading to inhibition of bacterial growth. By incorporating additional functional groups into this framework through derivatization strategies based on 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde, researchers aim to enhance efficacy against resistant strains while minimizing toxicity.

Another area where this compound has shown promise is in the field of material science. The unique electronic properties of the oxazole ring make it an attractive component for designing organic semiconductors and light-emitting materials. By integrating 5-(propan-2-yll)-1,2-dioxole into polymer matrices or thin films, scientists have been able to develop materials with tailored optoelectronic characteristics suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

The versatility of 5-(propan--(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--((y)))))))))))])])])])])])]-yl)-1<\=aldehyde">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6">CAS No: 12377061=6" is its ability to serve as a precursor for bioactive molecules through bioconjugation techniques. Researchers have utilized this compound to link functional moieties onto biomolecules such as peptides and proteins without compromising their native structure or function. This approach has opened new avenues for drug delivery systems and diagnostic tools where precise molecular design is critical.

The growing body of literature on 5-(propan--(prop--((y)))))]-yl)-1<\=aldehyde">CAS No: 12377061=6" underscores its significance as a multifunctional intermediate in synthetic chemistry. Its unique structural features offer opportunities for innovation across multiple disciplines, from pharmaceuticals to materials science. As research continues to uncover new applications for this compound,5-(propan<\=(y))]-yl)-1<\=(aldehyde)">CAS No: 12377061=6" is poised to remain at the forefront of chemical exploration and development.

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(CAS:123770-61-6)5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde
A1042223
Purity:99%
Quantity:1g
Price ($):1282.0
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